Product packaging for Evans blue free acid(Cat. No.:CAS No. 6968-33-8)

Evans blue free acid

Cat. No.: B1194726
CAS No.: 6968-33-8
M. Wt: 872.9 g/mol
InChI Key: COXVTLYNGOIATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory and Evolution in Scientific Inquiry

The journey of Evans blue from a simple biological stain to a versatile molecular probe reflects the broader advancements in biomedical science.

The history of Evans blue began in 1914 with its first application as a biological stain by Herbert McLean Evans. nih.govnih.govscience.gov Initially known as T-1824, the dye's value was quickly recognized. nih.govtandfonline.com In the 1930s, it was commercially marketed under the name "Evans blue" in honor of its pioneering user. nih.govscience.gov Its earliest applications were centered on its use as a vital stain and for determining the volume of blood plasma. nih.govtandfonline.com Researchers in the early 20th century utilized the dye's ability to remain in the bloodstream for extended periods to make estimations of circulatory volume, a foundational technique in physiological research. nih.govcore.ac.uk

Over the decades, the applications of Evans blue have undergone significant shifts, moving from basic physiological measurements to more complex and targeted uses. Initially established for blood volume and cardiac output measurements, its use expanded to the assessment of vascular permeability. nih.gov This application is crucial in studies of inflammation, vascular diseases, and injury to selective permeable barriers like the blood-brain barrier (BBB). nih.govnih.govspringernature.com

More recent shifts have seen Evans blue and its derivatives employed in advanced diagnostic and therapeutic contexts. Researchers have utilized it for the detection and demarcation of lymph nodes and tumors, leveraging the fact that many tumors exhibit enhanced vascular permeability. nih.govscience.gov A significant evolution in its use is the discovery of its "necrosis-avid" feature, where the dye preferentially accumulates in dead or dying cells, allowing for the specific identification of necrotic tissue. nih.govscience.gov The latest paradigm shift involves the creation of Evans blue derivatives labeled with positron emission tomography (PET) isotopes. nih.govnih.govresearchgate.net These radiolabeled compounds are being developed as theranostics, agents that combine therapeutic and diagnostic capabilities, for applications in oncology and cardiovascular disease research. nih.gov

Fundamental Principles of Research Utility

The extensive use of Evans blue in research is not accidental but is based on its distinct physicochemical properties, chief among them being its interaction with serum albumin. science.govgoogle.com

The primary principle behind Evans blue's utility is its strong, non-covalent binding to serum albumin, the most abundant protein in blood plasma. nih.govtandfonline.comgoogle.com This high-affinity binding is attributed to the interaction between the tetrasulfonic acid groups on the Evans blue molecule and amino groups on the surface of the albumin protein. nih.govtandfonline.com Once bound to albumin, the dye effectively becomes a large molecular complex that is retained within the circulatory system. tandfonline.comgoogle.com

This albumin-binding characteristic confers several advantageous properties:

High Water Solubility and Slow Excretion : The complex is highly soluble and is cleared from circulation slowly, primarily by the liver, which allows for a longer experimental window. nih.gov

Vascular Confinement : Because albumin cannot easily cross intact endothelial barriers, the Evans blue-albumin complex is largely confined to the bloodstream. google.com This makes it an excellent tracer for vascular integrity; leakage of the blue dye into surrounding tissues is a clear and measurable indicator of compromised vascular permeability or a breach in barriers like the BBB. nih.govgoogle.comnih.gov

Fluorescence : When Evans blue binds to albumin, it undergoes a conformational change that results in fluorescence in the red to far-red spectrum. tandfonline.com This property has been exploited for more sensitive detection using fluorescence imaging techniques, including near-infrared (NIR) fluorescence imaging, which allows for quantification with very low doses of the dye. tandfonline.comresearchgate.net

These fundamental principles are the reason Evans blue has remained a staple in laboratories for studying vascular physiology, barrier integrity, and tissue viability for over a century. springernature.comnih.gov

Research Data on Blue Dyes in Biomedicine

The following table provides a comparison of Evans blue with other dyes used in biomedical research, highlighting the properties that contribute to their different applications.

DyeMolecular FormulaNumber of –SO3H groupsSize (Da)Max Spectral Absorption (nm)% Bound to Plasma ProteinsPrimary Applications
Methylene blue C₁₆H₁₈ClN₃S03206650.0 ± 0.0Treating methemoglobinemia
Patent blue C₂₇H₃₁N₂NaO₇S₂258363894.7 ± 1.2Detection of lymph nodes
Trypan blue C₃₄H₂₄N₆Na₄O₁₄S₄496160796.2 ± 2.0Cell viability staining
Evans blue C₃₄H₂₄N₆Na₄O₁₄S₄496162099.95Estimation of blood volume, assessment of vascular permeability

Data sourced from Yao et al., 2018. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28N6O14S4 B1194726 Evans blue free acid CAS No. 6968-33-8

Properties

CAS No.

6968-33-8

Molecular Formula

C34H28N6O14S4

Molecular Weight

872.9 g/mol

IUPAC Name

4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C34H28N6O14S4/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

COXVTLYNGOIATD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O

Other CAS No.

6968-33-8

Synonyms

Azovan Blue
Blue, Azovan
Blue, Evan's
Blue, Evans
C.I. 23860
C.I. Direct Blue 53
Evan Blue
Evan's Blue
Evans Blue

Origin of Product

United States

Mechanistic Foundations of Evans Blue Free Acid Interactions in Biological Systems

Emerging Pharmacological and Receptor-Mediated Activities

Modulation of Neurotransmitter Transport Systems

Evans blue free acid exerts inhibitory effects on various neurotransmitter transport systems, primarily affecting glutamate (B1630785) uptake and purine-related transport. It functions as a potent inhibitor of L-glutamate uptake via membrane-bound excitatory amino acid transporters (EAATs) medchemexpress.com. EAATs are critical for regulating extracellular glutamate concentrations in the nervous system, thereby influencing synaptic transmission medchemexpress.com.

Furthermore, Evans blue competitively inhibits vesicular glutamate transporters (VGLUTs), which are members of the solute carrier 17 (SLC17) gene family nih.govphysiology.organnualreviews.org. VGLUTs are responsible for the active accumulation of glutamate into synaptic vesicles, a prerequisite for its release as an excitatory neurotransmitter nih.govannualreviews.org. This inhibitory action occurs at submicromolar concentrations physiology.organnualreviews.org. In addition to its effects on glutamate transporters, Evans blue also modulates non-N-methyl-d-aspartate (NMDA) receptors in rat thalamic neurons and acts as an antagonist for AMPA/kainate receptors wikipedia.orgselleckchem.com. Specifically, it blocks a subset of α-amino-3-hydroxy-5-methyl-isoxazole/kainate receptors, demonstrating an IC50 of 355 nM for the GluR1,2 subunit combination selleckchem.com.

Beyond glutamate, Evans blue also impacts other SLC17 family transporters. It potently inhibits ATP transport mediated by the SLC17A9 protein, also known as the vesicular nucleotide transporter (VNUT), with an ID50 of 40 nM physiology.orgpnas.org. VNUT is essential for the storage and subsequent exocytosis of ATP, a major chemical transmitter in purinergic signaling physiology.orgpnas.org. Moreover, aspartate transport by sialin, a vesicular excitatory amino acid transporter (VEAT), is also sensitive to inhibition by Evans blue annualreviews.org.

Table 1: Effects of Evans Blue on Neurotransmitter Transport Systems

Target SystemEffectIC50/ID50/Ki (if available)Reference
Excitatory Amino Acid Transporters (EAATs)InhibitionPotent inhibitor medchemexpress.com
Vesicular Glutamate Transporters (VGLUTs)InhibitionSubmicromolar concentrations physiology.organnualreviews.org
AMPA/Kainate Receptors (GluR1,2 subunit)Antagonism355 nM selleckchem.com
Vesicular Nucleotide Transporter (VNUT/SLC17A9)Inhibition40 nM physiology.orgpnas.org
Sialin (VEAT)InhibitionNot specified annualreviews.org

Purinergic Receptor Interactions and Downstream Signaling Pathways

Evans blue interacts with purinergic receptors, a class of cell surface receptors that bind extracellular purines like ATP and adenosine (B11128) wikipedia.orgtandfonline.com. These receptors are broadly classified into P1 (adenosine) and P2 (nucleotide) families, with the P2 family further divided into ionotropic P2X receptors and metabotropic P2Y receptors tandfonline.com. Evans blue has been shown to block P2X-purinergic receptors, for instance, in rat vas deferens selleckchem.com. P2X receptors are ATP-gated cation channels that play vital roles in various physiological and pathological processes tandfonline.comresearchgate.net.

P2X4R Inhibition and Associated Cellular Responses

A significant area of research focuses on Evans blue's interaction with the P2X4 receptor (P2X4R), a subtype of ATP-gated cation channel expressed across various cell types, including neurons, microglia, and astrocytes researchgate.netresearchgate.netfrontiersin.org. Studies have demonstrated that Evans blue can exert neuroprotective effects in vitro against iodoacetic acid (IAA)-induced hypoxia neuronal death in HT22 cells researchgate.netnih.gov. This protective action is linked to its ability to prevent the IAA-induced increase in P2X4R mRNA and protein expression researchgate.netnih.gov.

Molecular docking analyses suggest a direct interaction between Evans blue and the ATP binding site of P2X4R. The calculated binding free energy of approximately -7.39 kcal/mol indicates that Evans blue might act on P2X4R more effectively than ATP itself researchgate.netnih.govresearchgate.net. Crucially, the inhibition of P2X4R can mitigate the IAA-induced activation of p38, a downstream signaling molecule of P2X4R researchgate.netnih.gov. Evans blue's capacity to inhibit the p38 pathway in HT22 cells further underscores its mechanistic role in cellular protection nih.gov.

In human macrophages, P2X4R activation contributes to ATP-evoked Ca2+ responses and the production of cytokines, such as C-X-C motif chemokine 5 (CXCL5) uea.ac.uk. Selective antagonism of P2X4R has been shown to inhibit ATP-mediated induction of CXCL5 protein synthesis and secretion, highlighting P2X4R's role in inflammatory responses uea.ac.uk.

Table 2: P2X4R Inhibition and Cellular Responses by Evans Blue

Cellular Context/ModelObserved Effect of Evans BlueAssociated Mechanism/PathwayReference
HT22 cells (in vitro)Neuroprotection against IAA-induced hypoxia neuronal deathInhibition of P2X4R/p38 pathway researchgate.netnih.gov
HT22 cells (in vitro)Prevents IAA-induced increase of P2X4R mRNA and protein expressionDirect interaction with ATP binding site of P2X4R researchgate.netnih.govresearchgate.net
HT22 cells (in vitro)Inhibits IAA-induced activation of p38P38 is downstream of P2X4R researchgate.netnih.gov
Human MacrophagesInhibits ATP-mediated CXCL5 protein synthesis and secretionP2X4R antagonism uea.ac.uk
Relevance to Neuronal Homeostasis and Pathological States

The interactions of Evans blue with P2X4R hold significant relevance for neuronal homeostasis and various pathological states, particularly those involving neuroinflammation and injury. P2X4R plays a critical role in the pathological progression of conditions such as inflammation, pain, and ischemia researchgate.net. Over-stimulation of P2X4Rs, often a consequence of excessive ATP release from dying or damaged neuronal cells, contributes substantially to ischemic injury nih.gov.

Evans blue's ability to cross the blood-brain barrier (BBB) primarily under pathological conditions, such as ischemic stroke where BBB integrity is compromised, allows it to reach affected brain regions and exert its therapeutic potential researchgate.netnih.govresearchgate.net. Pre-treatment with Evans blue has been shown to reduce neurological and behavioral abnormalities and decrease brain infarct volume in models of middle cerebral artery occlusion/reperfusion (MCAO) in rats researchgate.netnih.gov. These neuroprotective effects are strongly suggested to occur via the inhibition of the P2X4R/p38 pathway researchgate.netnih.gov.

The activation of P2X receptors, including P2X4R, mediates the exchange of information between microglia and neurons and can induce neuronal apoptosis, thereby exacerbating neurological dysfunction after cerebral ischemia researchgate.net. Conversely, inhibiting the activation and expression of P2X receptors, along with suppressing microglial activation, has demonstrated neuroprotective effects researchgate.net. Furthermore, microglial P2X4 has been implicated in promoting lysosomal ApoE degradation, suggesting a broader role in central nervous system pathology frontiersin.org.

Table 3: Relevance of Evans Blue's Actions in Pathological States

Pathological State/ConditionRole of P2X4REffect of Evans BlueReference
Ischemic StrokeContributes to injury via over-stimulationReduces neurological/behavioral abnormalities, decreases infarct volume researchgate.netnih.govnih.gov
NeuroinflammationMediates microglial activation, neuronal apoptosisInhibits P2X4R/p38 pathway, protects nerve function researchgate.netnih.govresearchgate.net
General Pathological StatesInvolved in inflammation, pain, ischemiaModulates P2X4R activity researchgate.net

Applications of Evans Blue Free Acid in Experimental Models and Research Paradigms

Assessment of Vascular Permeability and Endothelial Integrity

Evans Blue is a crucial tool for evaluating the integrity of various selective permeable barriers throughout the body. When administered intravenously, Evans Blue rapidly binds to serum albumin, forming a complex with a molecular weight of approximately 68,500 to 69,000 Da. plos.orgresearchgate.net Under healthy conditions, this large EBA complex is restricted to the blood circulation because intact endothelial barriers, characterized by tight junctions, are impermeable to macromolecules like albumin. nih.gov

However, in pathological states that lead to increased vascular permeability or damage to endothelial cells, the EBA complex extravasates from the blood vessels into the surrounding interstitial tissue. nih.govgoogle.com The presence of the blue dye in the tissue can be visually identified, providing a gross indication of barrier disruption. For more precise and quantitative assessment, the extravasated dye can be extracted from homogenized tissue and quantified using spectrophotometry or spectrophotofluorometry. ncats.ionih.govjapsonline.com Additionally, the EBA conjugate exhibits red autofluorescence, allowing for its observation in tissue sections using fluorescence microscopy. ncats.iojapsonline.com This method is known for its accuracy, simplicity, and ability to assess plasma extravasation from multiple tissues simultaneously. nih.gov

Blood-Brain Barrier Dysfunction Research

The blood-brain barrier (BBB) is a highly selective neurovascular unit that regulates the passage of substances between the blood and the central nervous system (CNS), protecting the brain from harmful agents. researchgate.net Its integrity is maintained by tight junctions between brain endothelial cells. nih.gov Disruption of the BBB is a critical event in various neurological diseases and injuries. Evans Blue extravasation is a widely adopted and reliable method to detect and quantify BBB dysfunction because the EBA complex normally cannot cross an intact BBB. google.comresearchgate.nettandfonline.com Its presence in brain tissue directly signifies alterations in barrier permeability. researchgate.net

Models of Neurological Insult and Neuroinflammation (e.g., Ischemic Stroke, Traumatic Brain Injury, Sepsis)

Evans Blue is extensively used to investigate BBB integrity in experimental models of neurological insults and neuroinflammation:

Ischemic Stroke: In models of cerebral ischemia/reperfusion, Evans Blue dye leakage is a direct measure of BBB permeability. Studies have shown distinct patterns of BBB disruption depending on the reperfusion method. For instance, after mechanical reperfusion following ischemia, Evans Blue extravasation tends to be concentrated in the central regions of the ischemic cortex. ahajournals.org In contrast, thrombolytic reperfusion, such as with tissue plasminogen activator (tPA), results in a more widespread pattern of Evans Blue leakage throughout the ischemic cortex, including peripheral ischemic areas. Quantitative analysis has indicated significantly higher dye content in the peripheral ischemic cortex following thrombolytic reperfusion compared to mechanical reperfusion. ahajournals.org

Table 1: Evans Blue Dye Leakage in Ischemic Cortex Post-Reperfusion

Reperfusion MethodBrain Region (Ischemic Cortex)Evans Blue Dye Content (Qualitative)
MechanicalCentralHigh
MechanicalPeripheralLower
ThrombolyticCentralHigh
ThrombolyticPeripheralSignificantly Higher

Traumatic Brain Injury (TBI): Traumatic brain injury induces BBB disruption, which is commonly assessed by Evans Blue extravasation. nih.govsemanticscholar.org Research in rat TBI models has demonstrated a biphasic increase in BBB permeability to high molecular weight molecules like the EBA complex, with peak leakage occurring approximately 4 to 6 hours and 2 to 3 days after the injury. nih.govjci.org Evans Blue extravasation is quantified to measure this permeability, revealing profound increases in leakage during these phases. jci.orgnih.gov

Table 2: Biphasic Increase in BBB Permeability Post-Traumatic Brain Injury

Time Post-TBIBBB Permeability (Evans Blue Extravasation)
4-6 hoursPeak Increase
2-3 daysPeak Increase

Sepsis: Sepsis, a condition characterized by a severe systemic inflammatory response, can lead to neuroinflammation and compromise BBB integrity. nih.govnih.gov Evans Blue extravasation is used to confirm BBB leakiness in animal models of sepsis. For example, in mice subjected to cecal ligation and puncture (CLP)-induced sepsis, significant extravasation of Evans Blue into the brain has been observed, indicating increased BBB permeability within 24 hours of sepsis induction. plos.orgresearchgate.netnih.gov This BBB dysfunction is often accompanied by elevated levels of proinflammatory cytokines in the brain, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov

Regional Heterogeneity of Barrier Disruption Patterns

Studies using Evans Blue have highlighted that BBB disruption patterns can vary significantly across different brain regions. For instance, in rats, Evans Blue dye (EBD) has been shown to cross the BBB most effectively in the prefrontal cortex and cerebellum, while exhibiting the least penetration in the striatum. researchgate.netplos.org This regional difference in permeability for the high molecular weight EBD-albumin conjugate contrasts with low molecular weight tracers like sodium fluorescein, which tend to distribute more uniformly throughout the brain. researchgate.netplos.org This suggests that specific brain regions may possess inherent differences in their susceptibility to macromolecular leakage following insults. researchgate.netplos.org

Table 3: Regional Permeability of Evans Blue Dye vs. Sodium Fluorescein Across the BBB in Rats

Brain RegionEvans Blue Dye (EBD) PermeabilitySodium Fluorescein (NaF) Permeability
Prefrontal CortexMost EffectiveEvenly Distributed
CerebellumMost EffectiveEvenly Distributed
StriatumPoorestEvenly Distributed
Evaluation of Therapeutic Interventions on Barrier Integrity

Evans Blue extravasation is an invaluable method for assessing the efficacy of therapeutic strategies aimed at preserving or restoring BBB integrity. In models of traumatic brain injury, treatments such as the administration of tissue inhibitor of metalloproteinase 2 (TIMP2) have been shown to significantly reduce the increase in Evans Blue leakage, particularly during the later phase of BBB opening, indicating an amelioration of TBI-induced BBB hyperpermeability. jci.org Similarly, in sepsis models, interventions targeting inflammatory pathways, such as inhibiting protein kinase C-delta (PKCδ) activation, have demonstrated a reduction in Evans Blue extravasation into brain tissue, thereby mitigating BBB damage. nih.gov Furthermore, certain compounds, like borneol, have been observed to increase the amount of Evans Blue entering the brain, suggesting their potential to enhance drug delivery to the CNS by modulating BBB permeability. tandfonline.com

General Vascular Leakage in Inflammatory and Pathological States

Beyond its application in BBB research, Evans Blue is extensively used to assess general vascular leakage and endothelial integrity in a wide range of inflammatory and pathological conditions throughout the body. nih.govjapsonline.com The acute inflammatory response is characterized by several vascular changes, including vasodilation, increased blood flow, and a crucial increase in vascular permeability, which allows plasma components, such as antibodies and complement proteins, to access injured or infected tissues. japsonline.commdpi.comresearchgate.netjapsonline.com Evans Blue dye serves as an in vivo marker to monitor this vascular protein leakage. japsonline.com Its application facilitates the investigation of pathological changes in various disorders, including immunological disorders, inflammatory conditions, cardiovascular diseases (e.g., atherosclerosis, myocardial infarction), and in cancer research. japsonline.comresearchgate.netjapsonline.com

Systemic Inflammation Models

In systemic inflammation models, Evans Blue is a primary indicator of increased vascular permeability. For example, in models of acute inflammatory responses induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), Evans Blue extravasation into various organs (e.g., lungs, skin) is quantified to determine the extent of vascular leakage. nih.govashpublications.orgnih.govembopress.org Studies have demonstrated that LPS treatment of human endothelial cells leads to significant disruption of endothelial barrier integrity, evidenced by increased leakage of Evans Blue dye. embopress.org

Quantitative data from a study on delayed-type hypersensitivity (DTH) reactions in mice illustrates the use of Evans Blue to measure vascular leakage:

Table 4: Evans Blue Extravasation in Ear Skin During Delayed-Type Hypersensitivity (DTH) Reactions

Mouse TypeConditionEvans Blue Extravasation (ng/mg tissue, Mean ± SD) ashpublications.org
VEGF-A TransgenicNon-inflamed34.2 ± 6.5
Wild-typeNon-inflamed7.0 ± 2.0
Wild-type24 hours post-DTH71.2 ± 19.3 (>10-fold increase vs. non-inflamed)
VEGF-A Transgenic24 hours post-DTH395 ± 143.8 (11.5-fold increase vs. non-inflamed)
Wild-type7 days post-DTH15.5 ± 6.6 (Diminished vs. 24h)
VEGF-A Transgenic7 days post-DTH132.5 ± 39.4 (Diminished vs. 24h, still higher)

Furthermore, in models of systemic inflammation, therapeutic agents aimed at reducing vascular leakage are often evaluated by their ability to decrease Evans Blue extravasation. For instance, certain interventions have been shown to reduce Evans Blue extravasation in mouse models of endotoxemia and sepsis, highlighting their potential to mitigate vascular hyperpermeability. nih.govembopress.org

Cardiovascular Pathologies and Microvascular Injury Research

Evans blue dye is extensively employed in cardiovascular research to assess vascular permeability and microvascular injury, including studies on blood-brain barrier (BBB) integrity nih.govahajournals.org. The dye's strong binding to serum albumin results in a high molecular weight complex (approximately 69 kDa) that normally remains confined within the healthy vasculature nih.govtandfonline.com. The extravasation of this albumin-bound EB into surrounding tissues serves as a direct indicator of compromised barrier integrity nih.govahajournals.orgmdpi.com.

In models of myocardial ischemia-reperfusion (I/R) injury, EB is administered intravenously to evaluate microvascular damage. The accumulation of the dye in the area at risk (AAR) of the left ventricle quantifies vascular leakage oup.com. For instance, studies utilize EB in conjunction with 2,3,5-triphenyltetrazolium chloride (TTC) staining to delineate myocardial infarct size; the non-ischemic, perfused area stains blue with EB, while the infarcted myocardium remains unstained by EB and appears pale with TTC oup.com. Research has demonstrated that interventions targeting oxidative/nitrative stress can reduce EB extravasation, highlighting the dye's utility in evaluating therapeutic strategies for microvascular damage ahajournals.org.

Table 1: Representative Findings in Cardiovascular and Microvascular Injury Research using Evans Blue

Research AreaExperimental ModelKey FindingCitation
Myocardial Ischemia-Reperfusion InjuryMice with coronary artery ligationQuantification of vascular leakage in the Area At Risk (AAR) of the left ventricle oup.com. oup.com
Cerebral Ischemia-Reperfusion InjuryMiceColocalization of EB extravasation with oxidative/nitrative stress and MMP-9 expression in microvessels, indicating microvascular injury ahajournals.org. ahajournals.org
Blood-Brain Barrier DisruptionRodents (e.g., due to inflammation, trauma, stroke)Presence of EB in brain parenchyma indicates increased BBB permeability nih.govahajournals.orgpreprints.orgresearchgate.net. nih.govahajournals.orgpreprints.orgresearchgate.net

In the context of BBB integrity, EB extravasation is a widely adopted method to detect barrier disruption. The dye's presence in brain tissue, where it is normally excluded, signifies alterations in permeability researchgate.net. It is noted that while EB primarily binds to albumin, a small proportion of free EB (961 Da) can also be present, which may be taken up by cells, a factor to consider when interpreting subtle BBB damage preprints.orgnih.gov. The extravasated EB can be quantified using spectrophotometry, spectrofluorometry, or optical imaging nih.govahajournals.org.

Tumor Microenvironment and Angiogenesis Research

Evans blue is a significant tool in tumor research, particularly for investigating the enhanced vascular permeability that characterizes most solid tumors and is critical for their growth and metastasis nih.govoncotarget.comnih.govopenaccessjournals.comjapsonline.com. This increased permeability facilitates the extravasation of macromolecules, including albumin-bound EB, from the tumor vasculature into the surrounding tumor microenvironment nih.govoncotarget.comopenaccessjournals.comaacrjournals.org.

The extent of EB extravasation provides a quantitative measure of tumor vascular leakage oncotarget.comopenaccessjournals.comaacrjournals.org. For example, in studies involving tumor-bearing mice, intravenous administration of EB allows researchers to assess tumor vessel permeability by subsequently extracting and quantifying the dye from excised tumor tissues oncotarget.com. Research has demonstrated that therapeutic interventions designed to inhibit angiogenesis can effectively reduce tumor vascular leakage, as evidenced by a decrease in EB extravasation oncotarget.comresearchgate.net.

The accumulation of EB within the tumor microenvironment also reflects the "enhanced permeability and retention (EPR) effect." This phenomenon describes the preferential accumulation of macromolecules in tumors due to their leaky vasculature and often impaired lymphatic drainage oncotarget.comkinampark.com. Furthermore, studies have utilized intratumoral injection of EB to explore the influence of the tumor extracellular matrix (ECM) on fluid dynamics within tumors, revealing that ECM composition and density can impact interstitial pressure nih.gov. The ability of EB to bind to albumin and its subsequent localization in tumor lesions makes it a valuable marker for visualizing and identifying tumors, which can assist in the experimental demarcation of tumor margins nih.govopenaccessjournals.comgoogle.comspandidos-publications.com.

Visualization and Investigation of Lymphatic Drainage Systems

Evans blue dye has a long-established role in the visualization and mapping of lymphatic drainage systems across various experimental and clinical settings nih.govpnas.orgnih.gov. Its efficacy in this application is primarily attributed to its capacity to bind tightly to plasma proteins, predominantly serum albumin. This binding creates a large molecular complex that is readily absorbed by lymphatic vessels and subsequently transported to the draining lymph nodes nih.govpnas.orgsnmjournals.org. This property renders EB an invaluable tool for studying a range of malignancies and immune responses where precise lymphatic visualization is paramount nih.gov. The dye offers a distinct macroscopic blue coloration in lymphatic vessels and lymph nodes, which can be further exploited for microscopic investigations and quantitative analyses due to its inherent red fluorescence nih.govpnas.org.

Preclinical Models for Lymph Node Mapping

In preclinical research, particularly in mouse models, the injection of Evans blue dye represents a common and cost-effective methodology for mapping lymph nodes and characterizing lymphatic drainage patterns nih.govnih.gov. Subcutaneous administration of EB into specific anatomical sites, such as the footpad or tail, facilitates the rapid and accurate identification of draining lymph nodes, including the popliteal, inguinal, and axillary lymph nodes nih.govnih.gov. This technique is fundamental for studies investigating solid tumor metastasis and regional immune responses following immunization nih.govnih.gov. For instance, injecting EB into the footpad readily labels the popliteal lymph node, making it easily distinguishable from surrounding adipose and connective tissue nih.gov. The mechanism involves a sulfonation reaction between the sulfonic acid groups of EB and amino groups on endogenous lymph proteins, which traps the dye within the lymphatic lumen and ensures its transport along with lymphatic flow, thereby aiding in sentinel lymph node identification snmjournals.org. More advanced approaches sometimes integrate EB with radiolabeled derivatives, such as fluorine-18 (B77423) aluminum fluoride-labeled NOTA-conjugated truncated Evans blue (18F-AlF-NEB), enabling multimodal imaging (PET, visual, and fluorescence) to enhance the detection and precise localization of sentinel lymph nodes pnas.orgthno.org.

Mechanisms of Lymphatic Retention and Transport

The fundamental mechanism governing Evans blue's retention and transport within the lymphatic system is its robust and quantitative binding to serum albumin nih.govpnas.orgsnmjournals.org. Upon injection, the resulting EB-albumin complex, with a molecular weight of approximately 69 kDa, is too large to efficiently re-enter the blood capillaries. Instead, it is preferentially absorbed and transported by the lymphatic vessels nih.govsnmjournals.orgjci.org. This "albumin-hitchhiking" mechanism ensures that the dye remains within the lymphatic circulation for a sufficient duration, enabling effective visualization and mapping researchgate.net.

At a molecular level, the sulfonation reaction between the sulfonic acid groups present on Evans blue and the amino groups on the surface of proteins contributes to the dye's entrapment within the lymphatic lumen snmjournals.org. While lymph generally has a lower protein concentration than plasma, it contains higher levels of lower molecular weight proteins that can still bind EB, facilitating its lymphatic transport snmjournals.org. Although EB is primarily transported via lymphatics when bound to albumin, some free EB can be directly absorbed into the venous system, particularly if not fully bound to proteins jci.org. Furthermore, research has utilized EB to investigate lymphatic leakage in certain pathological conditions, such as hypercholesterolemia, where the dye can reveal gross leakage from lymphatic vessels, indicating compromised lymphatic integrity nih.gov.

Cellular Viability and Membrane Integrity Assays in Research

Evans blue (EB) is a non-cell permeable azo dye extensively utilized in research to assess cellular viability and membrane integrity tandfonline.comnih.govresearchgate.netnih.gov. The underlying principle of this assay is the selective uptake of the dye: healthy cells possessing intact cell membranes actively exclude EB, whereas cells with compromised or ruptured membranes permit the dye to penetrate and stain their cytoplasm blue nih.govresearchgate.netnih.govprotocols.io. This characteristic makes EB a valuable biomarker for detecting stress-induced cell damage or death across various cell types, including plant and mammalian cells nih.govresearchgate.netresearchgate.net. The degree of EB accumulation within cells directly correlates with the extent of cell membrane damage nih.govresearchgate.net.

Differentiation of Live and Compromised Cells in Vitro

In in vitro settings, Evans blue is routinely employed to distinguish between live and compromised (dead or damaged) cells nih.govresearchgate.netnih.govprotocols.ioresearchgate.net. The typical staining procedure involves incubating cell cultures with the EB dye, followed by rinsing steps to remove any unbound or excess dye protocols.io. Live cells, maintaining their membrane integrity, will remain unstained, appearing colorless. In contrast, compromised cells will exhibit a distinct blue protoplasmic stain due to the dye's entry through their damaged membranes nih.govresearchgate.netnih.govprotocols.io.

Table 2: Differentiation of Live and Compromised Cells using Evans Blue Staining

Cell ConditionMembrane IntegrityEvans Blue UptakeVisual Appearance
Live/Healthy CellsIntactExcludedColorless/Unstained
Compromised/Dead CellsRuptured/DestabilizedPermeatedBlue protoplasmic stain

The stained cells can be qualitatively documented using brightfield microscopy nih.govresearchgate.net. For quantitative assessment, the dye can be extracted from the stained cells and measured spectrophotometrically. This provides a numerical value that correlates with the extent of membrane damage and, consequently, the number of compromised cells, serving as an indicator of cellular stress or death nih.govresearchgate.netnih.gov. This method is recognized for its ease of use, rapidity, and cost-effectiveness in evaluating membrane stability nih.govresearchgate.netnih.gov. For example, in plant cells exposed to stress, an increase in the number of cells permeated by EB dye signifies a compromise in membrane integrity when compared to unstressed control cells nih.govresearchgate.netnih.govresearchgate.net. While generally effective, some studies suggest that extending the staining time may enhance the accuracy of the assay in specific applications, such as assessing spore viability researchgate.net.

Methodological Approaches and Analytical Techniques in Evans Blue Free Acid Research

Advanced Imaging and Derivative Development

Radiotracer Conjugation for Positron Emission Tomography (PET) Imaging

Evans blue (EB) exhibits a strong and quantitative binding to serum albumin in vivo, effectively transforming it into a high molecular weight protein tracer (approximately 69 kDa when bound) labsolu.ca. This binding enables EB to remain stable within the bloodstream for extended periods, facilitating its distribution throughout the body and making it a valuable blood pool agent labsolu.cacpu-bioinfor.org. The development of derivatives of Evans blue, particularly the NOTA (1,4,7-triazacyclononane-N,N′,N″-triacetic acid)-conjugated truncated form of Evans blue (NEB), has been pivotal for its application in Positron Emission Tomography (PET) imaging cpu-bioinfor.org36.112.18.

NEB can be efficiently radiolabeled with various PET isotopes, including fluorine-18 (B77423) (as 18F-AlF), copper-64 (64Cu), and gallium-68 (B1239309) (68Ga) labsolu.ca36.112.18. These radiolabeled NEB derivatives have found diverse applications:

Blood Pool Imaging: They are utilized for evaluating cardiac function and assessing vascular permeability in conditions such as tumors and inflammatory diseases cpu-bioinfor.orgsigmaaldrich.comcenmed.com.

Lymphatic Imaging: 68Ga-NEB has shown considerable promise in visualizing lymphatic drainage pathways and lymph nodes, including sentinel lymph node (SLN) mapping. Studies indicate that 68Ga-NEB PET/CT can provide more detailed information and faster results compared to conventional lymphoscintigraphy, aiding in the evaluation of lymphatic disorders fishersci.comcgl.org.cnnih.govnih.govjkchemical.comamericanelements.com.

Lesion Differentiation: In clinical settings, 68Ga-NEB has demonstrated utility in differentiating hepatic hemangioma from other focal hepatic lesions cpu-bioinfor.orghamptonresearch.cn.

Truncated Evans Blue Derivatives for Enhanced Pharmacokinetics

A significant area of research involves the use of truncated Evans blue derivatives to improve the pharmacokinetic profiles of various radiopharmaceuticals and therapeutic agents. This strategy addresses the challenge of rapid blood clearance often associated with small molecule drugs and imaging agents nih.govCurrent time information in Chatham County, US.alfa-chemistry.com. The design typically involves an "add-on" molecule comprising a truncated EB dye fragment (selected for its low micromolar affinity to albumin), a metal chelate (such as NOTA or DOTA), and a maleimide (B117702) group for facile conjugation to the desired drug or targeting moiety nih.govCurrent time information in Chatham County, US.nih.gov.

This "albumin hitchhiking" approach aims to prolong the circulation half-life of the conjugated agent in the blood, thereby leading to enhanced accumulation at target sites, such as tumors nih.govCurrent time information in Chatham County, US.nih.govCurrent time information in Davidson County, US.isotope-cmr.com.

Peptide Conjugation: When conjugated to peptides like c(RGDfK), truncated EB derivatives (e.g., 64Cu-NMEB-RGD, 90Y-DMEB-RGD) have demonstrated a prolonged circulation half-life and significantly improved tumor accumulation in integrin αvβ3-expressing xenografts nih.gov.

Theranostic Agents: Similarly, conjugation to octreotate (TATE) to form compounds like 177Lu-DMEB-TATE has shown superior tumor uptake and therapeutic efficacy in somatostatin (B550006) receptor-targeted therapy compared to unconjugated TATE nih.govCurrent time information in Davidson County, US.isotope-cmr.comwikipedia.org. This highlights the potential of EB derivatives to transform agents into theranostic entities, combining diagnostic imaging with therapeutic capabilities nih.govCurrent time information in Davidson County, US..

Table 1: Enhanced Pharmacokinetics of Truncated Evans Blue Derivatives in Xenograft Models

ConjugateTargetTumor Uptake (%ID/g at 4h)Serum Albumin Binding (%)Serum Stability (24h)Reference
[64Cu]Cu DOTA-EB-αvβ6-BP ([64Cu]1)Integrin αvβ65.29 ± 0.5953–6376% mims.com
[64Cu]Cu DOTA-IP-αvβ6-BP ([64Cu]2)Integrin αvβ67.60 ± 0.4342–4490% mims.com
[64Cu]NMEB-RGDIntegrin αvβ3Enhanced (vs. non-ABM)-- nih.gov
[90Y]DMEB-RGDIntegrin αvβ3Enhanced (vs. non-ABM)-- nih.gov
[177Lu]DMEB-TATESomatostatin Receptor 2Significantly greater (vs. DOTA-TATE)-- nih.govisotope-cmr.com

Note: %ID/g refers to percentage of injected dose per gram of tissue. "Non-ABM" refers to non-albumin-binding parent peptides.

Multimodality Imaging Strategies Integrating Optical and Nuclear Techniques

Beyond its role in PET, Evans blue free acid is inherently valuable for optical imaging due to its distinct optical properties. It exhibits strong optical absorption with a peak at 620 nm guidetopharmacology.org and fluoresces in the far-red spectrum with an emission peak at 680 nm when bound to albumin labsolu.casigmaaldrich.comcgl.org.cnuni.luisotope-cmr.com. This intrinsic fluorescence allows for the visualization of entire vascular networks in vivo uni.lu.

The integration of these optical properties with nuclear imaging techniques, such as PET, offers powerful multimodality imaging strategies. A notable example is the co-administration of radiolabeled truncated EB derivatives, like 18F-AlF-NEB, with free Evans blue dye cgl.org.cnwikipedia.org. This combined approach provides complementary information:

Simultaneous Visualization: Lymph nodes can be clearly distinguished by their visible blue color and strong fluorescence signal from EB, alongside a high-intensity PET signal from the radiolabeled NEB cgl.org.cnwikipedia.org.

Enhanced Guidance: This multimodality capability is particularly advantageous for clinical applications such as sentinel lymph node mapping, where the optical signal can provide intraoperative guidance, complementing the pre-operative anatomical and functional information from PET cgl.org.cn. Lymphatic vessels themselves can also be optically visualized using this method cgl.org.cn.

Integration with Photoacoustic Microscopy for Microvascular Imaging

Evans blue dye serves as an effective exogenous contrast agent for enhancing in vivo photoacoustic microvascular imaging guidetopharmacology.orgnih.govnih.govnih.gov. While photoacoustic tomography (PAT) and photoacoustic microscopy (PAM) can image microvasculature using intrinsic hemoglobin contrast, the intermittent flow of red blood cells in capillaries can lead to discontinuous and fragmented images guidetopharmacology.orgnih.govnih.govnih.gov.

Evans blue overcomes this limitation due to its strong optical absorption (peak at 620 nm) and its uniform distribution in the bloodstream by binding to albumin guidetopharmacology.orgnih.govnih.gov. This allows for the acquisition of complete and continuous images of microvascular networks, especially capillaries guidetopharmacology.orgnih.govnih.govnih.gov.

Detailed Microvascular Mapping: Research has demonstrated the successful application of EB-enhanced photoacoustic imaging for visualizing microvascular networks in various animal models, including mouse ears and brain guidetopharmacology.orgnih.gov.

Quantitative Dynamics: This technique also enables quantitative investigation of the diffusion dynamics of EB as it leaves the bloodstream and the clearance dynamics of the EB-albumin complex guidetopharmacology.orgnih.govnih.gov.

Functional Insights: Advanced photoacoustic techniques, such as section-illumination photoacoustic microscopy (SI-PAM), have been used to monitor the wash-in dynamics of Evans blue in microcirculation, allowing for the differentiation between arterioles and venules based on tracer kinetics.

Complementary Optical Techniques: Beyond photoacoustic imaging, EB can also enhance signals in other optical microscopy techniques, such as spectral focusing coherent anti-Stokes Raman scattering (SF-CARS) microscopy, for high-resolution visualization of brain microvessels and assessment of blood-brain barrier integrity.

Critical Evaluation of Evans Blue Free Acid in Contemporary Research

Limitations and Methodological Caveats in Tracer Applications

The efficacy of Evans blue as a tracer is influenced by its binding characteristics and the challenges inherent in its quantitative assessment.

Non-Exclusive Protein Binding and Free Dye Considerations

A significant limitation of Evans blue in tracer applications is its non-exclusive protein binding and the presence of unbound, or "free," dye. While Evans blue is known for its strong affinity to serum albumin, forming a high molecular weight (HMW) complex (approximately 69 kDa), a substantial proportion of the dye can remain unbound, particularly at the higher concentrations commonly employed in experimental settings (e.g., 2% or 4% solutions). nih.govncats.ionih.govfrontiersin.orgfrontiersin.orgplos.orgpreprints.org Studies have shown that even at low Evans blue to albumin molar ratios, a small percentage (0.11–0.31%) of the dye persists in an unbound state. nih.gov

This free Evans blue, with a molecular weight of approximately 960 Da, can readily diffuse across an intact BBB and bind to brain tissue. nih.govpreprints.orgcore.ac.uk This non-specific tissue binding can lead to misinterpretations, including false positive results or elevated background signals in studies aiming to quantify barrier disruption. nih.govpreprints.orgcore.ac.uk Spectrophotometric analyses have provided evidence of considerable free dye in plasma at various time points post-injection, and at higher concentrations, Evans blue has been observed intraneuronally, further complicating the assessment of barrier integrity. nih.gov Moreover, the preparation of Evans blue solutions in physiological saline has been suggested to potentially alter the dye's structure, which could impact its binding properties and distribution. nih.govfrontiersin.orgfrontiersin.org Beyond albumin, Evans blue has also been found to bind to globulins at higher concentrations. nih.gov

Interpretational Challenges in Quantitative Assessment

Quantitative assessment of barrier integrity using Evans blue presents several interpretational challenges. The accuracy of measuring extravasated dye is often confounded by the limitations of spectroscopic methods. nih.govnih.gov When visualized in tissues, it can be difficult to discern whether the detected dye is free or protein-bound, and the precise mechanism by which it reached a specific anatomical site remains ambiguous, as dyes engage in a reversible equilibrium with both plasma proteins and tissues. nih.gov

Furthermore, the Evans blue assay may lack the sensitivity required to detect subtle or minor leaks after dye extraction from brain tissue. nih.gov The high doses of Evans blue (e.g., 51.9 mg/kg) often necessary for macroscopic visualization of the blue coloration can introduce potential safety concerns and toxicity, which can confound the interpretation of observed physiological effects. frontiersin.orgnih.gov Evans blue has also been reported to exert toxic effects on the endothelium within hours of administration. preprints.org Beyond its role as a tracer, Evans blue has known pharmacological activities, including the inhibition of L-glutamate uptake via excitatory amino acid transporters (EAATs) and antagonism of AMPA and kainate receptors. ncats.iopreprints.org These intrinsic biological activities can interfere with electrophysiological experiments and introduce confounding variables in studies investigating neurological functions. preprints.org

Future Directions and Emerging Research Avenues

Future research on Evans blue free acid is poised to focus on refining existing methodologies for enhanced accuracy and exploring novel biological activities and therapeutic potentials.

Refinement of Existing Methodologies for Enhanced Accuracy

Efforts are underway to refine existing methodologies involving Evans blue to achieve enhanced accuracy in its application. Improvements in Evans blue staining protocols have been demonstrated, such as extending staining times to eight hours or more, which significantly improves the accuracy and consistency of assessing spore viability in certain contexts. nih.gov This suggests that optimizing incubation parameters can lead to more reliable quantitative data.

Exploration of Novel Biological Activities and Therapeutic Potentials in Preclinical Models

Beyond its traditional role as a tracer, ongoing research is exploring novel biological activities and therapeutic potentials of Evans blue and its derivatives in preclinical models. Evans blue derivatives have been successfully labeled with positron emission tomography (PET) isotopes, paving the way for their use as theranostic agents. nih.govsnmjournals.org These modified compounds exhibit improved half-life in the bloodstream and reduced systemic release, with some derivatives even progressing to translational applications in clinical settings. nih.govsnmjournals.org

A notable emerging area is the reported necrosis-avid feature of Evans blue in certain preclinical animal studies, although the precise mechanism underlying this property remains to be fully elucidated. nih.gov For instance, EB-DTPA-Gd, a derivative of Evans blue, has shown a specific binding affinity to vascular lesions with endothelial damage and to atherosclerotic plaques in vivo. nih.gov

Furthermore, novel "add-on" molecules based on truncated Evans blue derivatives are being developed to enhance the pharmacokinetics of therapeutic agents by promoting albumin binding. snmjournals.orgthno.org This strategy aims to transform conventional drugs into theranostic agents by improving their blood half-life and tumor accumulation. snmjournals.org For example, conjugating a small molecular albumin-binding moiety derived from truncated Evans blue to peptide drugs, such as Exendin-4, has demonstrated enhanced bioavailability and extended biological half-life through in situ complexation with albumin, without compromising the drug's inherent biological function due to the small size of the truncated Evans blue component. thno.org

Additionally, Evans blue has been identified as a potent inhibitor of L-glutamate uptake into synaptic vesicles and an antagonist of AMPA and kainate receptor-mediated currents, suggesting potential neuropharmacological applications. ncats.io It also functions as a P2X-selective purinoceptor antagonist. ncats.io In the context of muscular dystrophy, Evans blue has been successfully used to identify permeable skeletal myofibers, highlighting its potential as a vital stain for assessing muscle injury and membrane fragility in various models. ncats.io

Q & A

Q. What are the key physicochemical properties of Evans blue free acid critical for experimental design?

Evans blue (C34H24N6Na4O14S4, CAS 314-13-6) is a diazo dye with a molecular weight of 960.78 g/mol. Its absorption spectrum peaks at 607 nm, making it suitable for spectrophotometric quantification. The dye’s high albumin-binding affinity (due to sulfonic acid groups) is leveraged in vascular permeability and blood-brain barrier studies. Stability varies by solvent: aqueous solutions degrade faster than DMSO stocks, which retain integrity for 1 year at -80°C . Researchers must account for pH sensitivity (optimal stability at pH 5–7) and avoid light exposure during storage .

Q. How should Evans blue solutions be prepared to ensure stability and reproducibility?

  • Solvent choice : Use deionized water or PBS for aqueous applications (e.g., vascular leakage assays) or DMSO for stock solutions (10 mM).
  • Concentration validation : Verify via UV-Vis spectroscopy (ε = 73,000 M⁻¹cm⁻¹ at 607 nm in PBS).
  • Storage : Aliquot and store at -80°C; avoid freeze-thaw cycles. For in vivo studies, filter-sterilize (0.22 µm) to remove aggregates .

Q. What controls are essential when using Evans blue in histology or vascular permeability assays?

  • Negative controls : Include tissues/organs from untreated animals to account for endogenous background fluorescence.
  • Solvent controls : Test DMSO or PBS vehicle effects on permeability.
  • Competitive inhibition : Co-administer albumin to confirm binding specificity .

Advanced Research Questions

Q. How can researchers address variability in Evans blue’s binding affinity across experimental models?

Discrepancies in binding kinetics (e.g., IC50 = 355 nM for AMPA/kainate receptors vs. 100 µM for NF-κB inhibition) may arise from differences in albumin concentration, tissue pH, or competing ligands. Mitigation strategies:

  • Standardize albumin levels : Pre-equilibrate Evans blue with 0.1–1% BSA in vitro.
  • Quantify free vs. bound dye : Use size-exclusion chromatography or ultrafiltration .
  • Validate receptor specificity : Perform competitive assays with glutamate or ATP analogs .

Q. What methodologies optimize Evans blue’s use in blood-brain barrier (BBB) permeability studies?

  • Dosage : 2–4 mg/kg IV in rodents, with perfusion (PBS + heparin) after 30–60 min to remove unbound dye.
  • Quantification : Homogenize brain tissue in formamide (24h, 60°C), centrifuge, and measure supernatant absorbance. Normalize to tissue weight .
  • Imaging : Combine with MRI or two-photon microscopy for spatial resolution of leakage sites .

Q. How can Evans blue nanocarriers be optimized for tumor targeting?

In glioma studies, Evans blue-loaded liposomes (100–200 nm) exploit the enhanced permeability and retention (EPR) effect. Key parameters:

  • Particle stability : Use PEGylation to reduce opsonization.
  • Dye loading efficiency : Optimize via solvent injection (≥90% encapsulation at 1:10 dye:lipid ratio).
  • In vivo validation : Compare tumor-to-normal tissue ratios using fluorescence-guided resection in xenograft models .

Q. How should researchers validate Evans blue’s specificity in receptor binding assays?

  • Competitive inhibition : Co-incubate with 10x excess unlabeled ligands (e.g., CNQX for AMPA receptors).
  • Knockout models : Use GluR1/2-deficient cells to confirm receptor dependency.
  • Cross-validation : Compare with alternative inhibitors (e.g., bromophenol blue for EAATs) .

Q. What statistical approaches resolve contradictions in Evans blue’s dual roles as a transporter inhibitor and vascular marker?

  • Multivariate analysis : Use ANOVA to isolate effects of concentration, exposure time, and model system.
  • Meta-analysis : Pool data from ≥5 independent studies to identify confounding variables (e.g., albumin levels in cell culture media) .

Q. How can Evans blue’s interference with fluorescence-based assays be minimized?

  • Spectral unmixing : For overlapping emission (Evans blue: λem = 680 nm; FITC: λem = 525 nm), use linear regression or machine learning tools.
  • Quenching controls : Add sodium dithionite to reduce nonspecific signals .

Q. What safety protocols are critical when handling Evans blue in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Collect contaminated materials in sealed containers for incineration.
  • Emergency response : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 min .

Methodological Best Practices

  • Data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document solvent batch numbers, storage conditions, and instrumentation calibration .
  • Reproducibility : Include step-by-step protocols in supplementary materials, referencing Beilstein Journal guidelines for experimental detail .
  • Ethical compliance : Obtain IACUC approval for animal studies and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.